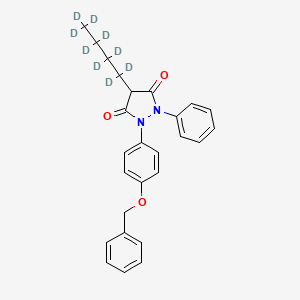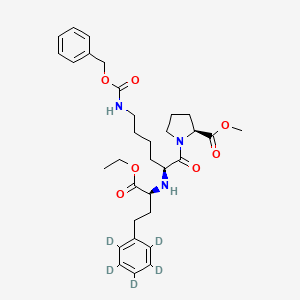
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester” is a biochemical used for proteomics research . It has the molecular formula C32H43N3O7 and a molecular weight of 581.7 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester” are not fully detailed in the sources available. We know its molecular weight is 581.7 and its molecular formula is C32H43N3O7 .Applications De Recherche Scientifique
Antimalarial Activity
N-Benzyloxycarbonyl-S-(2,4-dinitrophenyl)glutathione diesters, related to the compound , have shown promising antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. These compounds are found to inhibit the PfMRP transporter, a crucial component in the survival of the malaria parasite. The study by Daunes and D’Silva (2018) highlights the potential of these diesters in antimalarial drug development (Daunes & D’Silva, 2018).
Synthetic Chemistry Advancements
In the field of synthetic chemistry, unsymmetrical N-benzyloxycarbonyl-protected 1-amino-1-arylalkylphosphonate mixed diesters have been synthesized using a one-pot reaction, as described by Jiaxi Xu and Nanyan Fu (2001). This synthesis method is notable for its simplicity and efficiency, contributing to the development of more advanced synthetic techniques (Xu & Fu, 2001).
Pharmacological Research
In pharmacological research, derivatives of N-benzyloxycarbonyl have been explored for their efficacy against pathogenic parasites such as Trypanosoma brucei. Diesters based on this compound structure have demonstrated low cytotoxicities and effective inhibition properties, as noted by Daunes and D’Silva (2002) in their study on glutathione derivatives (Daunes & D’Silva, 2002).
Analytical Methods Development
The development of analytical methods for measuring drugs like lisinopril in human plasma has also been a significant application. Leis et al. (1998) described a highly accurate and precise method for the quantitative measurement of lisinopril using stable isotope dilution gas chromatography/negative ion chemical ionization mass spectrometry (Leis et al., 1998).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1/i4D,6D,7D,13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMCIGSLRHGDQ-MTKARQSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)
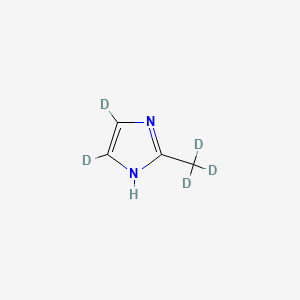
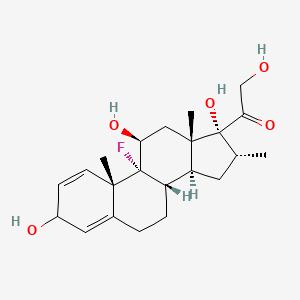
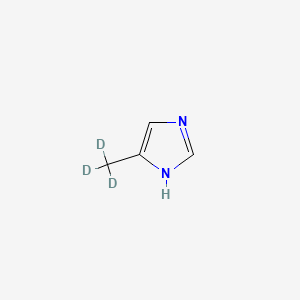
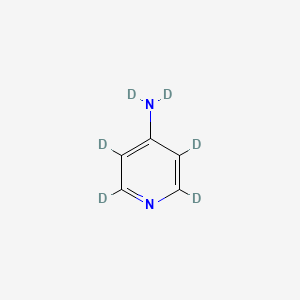
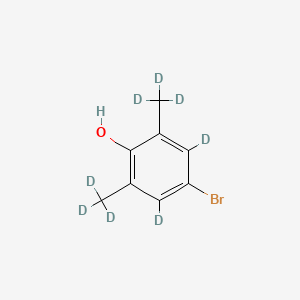
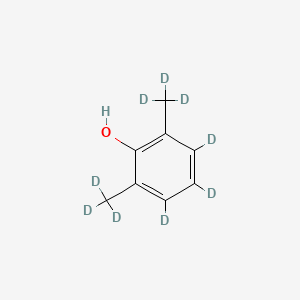
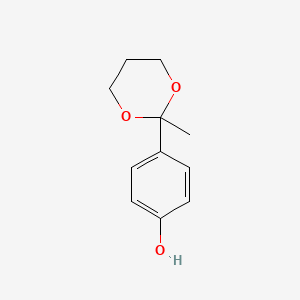

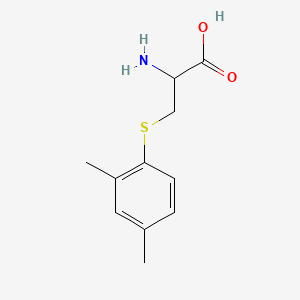
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)

